

The Role of SIRT5 in Metabolic Reprogramming: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine deacylase family, has emerged as a pivotal regulator of cellular metabolism. Primarily localized in the mitochondria, SIRT5 orchestrates metabolic reprogramming by removing negatively charged acyl groups—namely succinyl, malonyl, and glutaryl—from lysine residues on a multitude of protein substrates. This post-translational modification dynamically alters the activity of key enzymes involved in fundamental metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle. Dysregulation of SIRT5 has been implicated in a variety of pathological conditions, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of SIRT5 in metabolic reprogramming, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction: SIRT5 as a Master Metabolic Regulator

SIRT5 is a class III histone deacetylase that, unlike other sirtuins, exhibits robust desuccinylase, demalonylase, and deglutarylase activities, while possessing weak deacetylase activity.[1][2] These unique enzymatic functions position SIRT5 as a critical sensor of the cellular metabolic state, responding to fluctuations in the levels of acyl-CoA metabolites. By

modulating the acylation status of key metabolic enzymes, SIRT5 fine-tunes metabolic fluxes to meet the cell's energetic and biosynthetic demands.

Quantitative Data on SIRT5-Mediated Metabolic Reprogramming

The following tables summarize quantitative data from proteomic, metabolomic, and enzymatic assays, illustrating the profound impact of SIRT5 on cellular metabolism.

Table 1: Kinetic Parameters of SIRT5 Deacylase Activity.

[3][4]

131141				
Acyl Group	Substrate Peptide Sequence	Кт (µМ)	kcat (s-1)	kcat/Km (M-1s- 1)
Acetyl	Н3К9ас	1850 ± 203	0.34 ± 0.04	1.8 ± 0.2
Succinyl	H3K9su	290 ± 29	69 ± 9	383.2 ± 38.3
Malonyl	H3K9ma	168 ± 25	0.021 ± 0.001	125 ± 19
Glutaryl	Z-LGKglu-AMC	N/A	N/A	337,000

Data are presented as mean \pm SEM. N/A: Not available in the specified format.

Table 2: Changes in Protein Acylation in SIRT5 Knockout (KO) Models.

Protein	Acylation Site	Fold Change (KO/WT)	Metabolic Pathway	Reference
Succinylation				
Pyruvate Dehydrogenase (PDHA1)	Multiple	>4	Glycolysis/TCA Cycle	[3]
Succinate Dehydrogenase (SDHA)	K179	5.7	TCA Cycle/Oxidative Phosphorylation	[2]
Isocitrate Dehydrogenase 2 (IDH2)	Multiple	Increased	TCA Cycle	[4]
Hydroxyacyl-CoA Dehydrogenase (HADH)	K81	>200	Fatty Acid Oxidation	[3]
Carbamoyl Phosphate Synthetase 1 (CPS1)	Multiple	Increased	Urea Cycle	[5]
Malonylation				
Glyceraldehyde- 3-Phosphate Dehydrogenase (GAPDH)	K184	6.4	Glycolysis	[2]
Aldolase B (ALDOB)	Multiple	16	Glycolysis	[2]
Aconitase 2 (ACO2)	Multiple	>1.5	TCA Cycle	[2]
Carnitine Palmitoyltransfer ase 2 (CPT2)	K424	Significantly Increased	Fatty Acid Oxidation	[6][7]

Carbamoyl					
Phosphate	3 of 31 sites	>1.5	Urea Cycle	[2]	
Synthetase 1	3 01 31 31(63	71.5	Orca Cyclc	[2]	
(CPS1)					

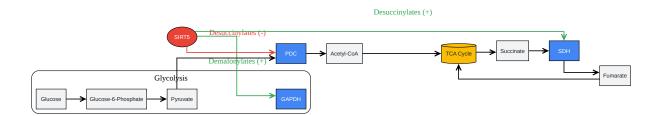
Table 3: Alterations in Metabolite Levels in SIRT5

Knockout (KO) Models.

Metabolite	Tissue/Cell Type	Fold Change (KO/WT) or Observation	Metabolic Pathway	Reference
Lactate	Primary Hepatocytes	Decreased	Glycolysis	[2]
Ornithine	Liver	Significantly Downregulated	Urea Cycle	[8]
Blood Ammonia	Plasma	~2-fold increase (fasted)	Urea Cycle	[9]
Medium- and Long-chain Acylcarnitines	Liver, Muscle	Accumulated	Fatty Acid Oxidation	[5][6][7]
β- hydroxybutyrate	in vivo	Decreased	Ketogenesis	[10]
Glucose-6- Phosphate	Cortex	Increased	Glycolysis/Pento se Phosphate Pathway	[11]

Table 4: Functional Consequences of SIRT5-Mediated Deacylation on Enzyme Activity.

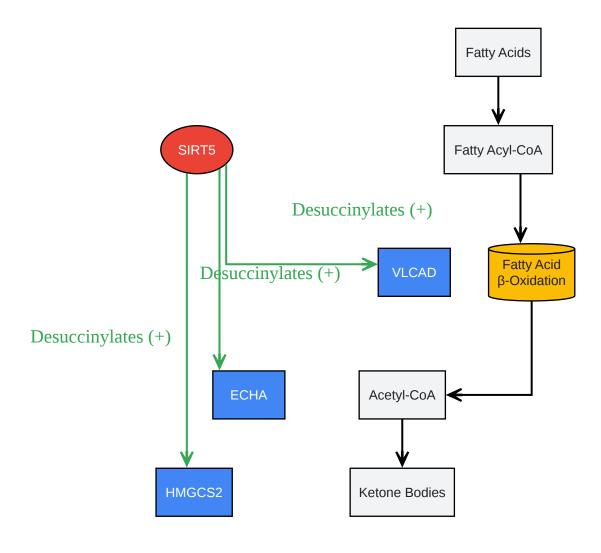
Target Enzyme	Acyl Group Removed	Change in Activity	Fold Change	Reference
Carbamoyl Phosphate Synthetase 1 (CPS1)	Acetyl	Increased	~1.5-fold	[9][12]
Succinate Dehydrogenase (SDH)	Succinyl	Increased (in Sirt5 KD)	Substantial Increase	[1][3]
Pyruvate Dehydrogenase Complex (PDC)	Succinyl	Decreased	Not specified	[13]
Enoyl-CoA Hydratase (ECHA)	Succinyl	Increased	Not specified	[1][14]
3-hydroxy-3- methylglutaryl- CoA synthase 2 (HMGCS2)	Succinyl	Increased	Not specified	[1]
Glyceraldehyde- 3-Phosphate Dehydrogenase (GAPDH)	Malonyl	Increased	Not specified	[15]


Key Signaling Pathways and Metabolic Networks Regulated by SIRT5

SIRT5 is strategically positioned to regulate central metabolic hubs. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by SIRT5.

Regulation of Glycolysis and TCA Cycle

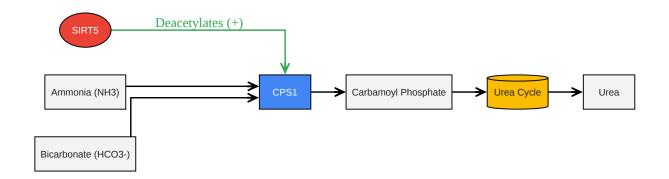
SIRT5 exhibits dual roles in glucose metabolism. It can promote glycolysis by demalonylating and activating enzymes like GAPDH.[15] Conversely, it can suppress the entry of pyruvate into the TCA cycle by desuccinylating and inhibiting the Pyruvate Dehydrogenase Complex (PDC). [13] Furthermore, SIRT5-mediated desuccinylation has been shown to increase the activity of Succinate Dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[1][3]


Click to download full resolution via product page

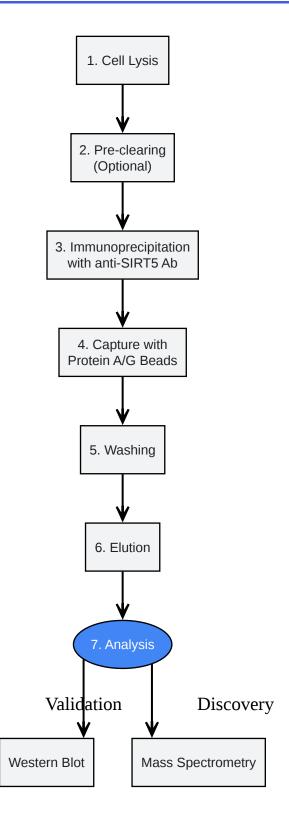
SIRT5's dual regulation of glycolysis and the TCA cycle.

Role in Fatty Acid Oxidation

SIRT5 promotes fatty acid oxidation (FAO) by desuccinylating and activating key enzymes in this pathway, such as enoyl-CoA hydratase (ECHA) and very-long-chain acyl-CoA dehydrogenase (VLCAD).[1][15] In the absence of SIRT5, there is an accumulation of medium-and long-chain acylcarnitines, indicating impaired FAO.[5][6][7]


Click to download full resolution via product page

SIRT5 promotes fatty acid oxidation and ketogenesis.


Control of the Urea Cycle

SIRT5 plays a crucial role in ammonia detoxification by regulating the urea cycle. It deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle.[9][12] SIRT5 knockout mice exhibit hyperammonemia, particularly under conditions of high amino acid catabolism.[9]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sirt5 improves cardiomyocytes fatty acid metabolism and ameliorates cardiac lipotoxicity in diabetic cardiomyopathy via CPT2 de-succinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 10. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics Based Identification of SIRT5 and Protein Kinase C Epsilon Regulated Pathways in Brain PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Roles for SIRT5 in Metabolism and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Role of SIRT5 in Metabolic Reprogramming: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585023#role-of-sirt5-in-metabolic-reprogramming]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com